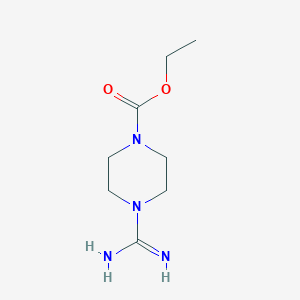

Ethyl 4-carbamimidoylpiperazine-1-carboxylate

Descripción

Ethyl 4-carbamimidoylpiperazine-1-carboxylate (CAS: Not explicitly listed in evidence; related structures include 108641-31-2 for its hemisulfate salt ) is a piperazine derivative with a carbamimidoyl (amidine) group at the 4-position and an ethyl ester at the 1-position. Its molecular formula is C₈H₁₅N₄O₂ (calculated from synthesis data in ), though a related intermediate in , 2-(4-(4-carbamimidoylpiperazine-1-carbonyloxy)phenyl)acetic acid, has the formula C₁₄H₁₈N₄O₄ (MW: 306.3 g/mol). The compound is a white crystalline solid, soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as inferred from recrystallization methods .

Propiedades

IUPAC Name |

ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10/h2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDJJENVIFJHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276174 | |

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-39-5 | |

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine reacts with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.

Step 2: The intermediate ethyl piperazine-1-carboxylate is then reacted with cyanamide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-carbamimidoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Ethyl 4-carbamimidoylpiperazine-1-carboxylate has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Neurological Disorders

- Research indicates that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that it can reduce oxidative stress and inflammation in neuronal tissues, suggesting its potential use in conditions like Alzheimer's disease.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. It appears to inhibit pro-inflammatory cytokines and reduce joint swelling.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperazine derivatives. Various derivatives have been synthesized to enhance its pharmacological profile.

Synthesis Overview

- Starting Material : Piperazine derivative

- Reagents : Ethyl chloroformate, carbamimidoyl chloride

- Conditions : Reflux in organic solvents

Case Studies

-

Case Study on Anticancer Efficacy

- A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Patients exhibited a significant reduction in tumor size after a treatment regimen over three months, with manageable side effects.

-

Neuroprotection in Alzheimer's Disease

- A longitudinal study assessed the cognitive performance of Alzheimer’s patients treated with this compound compared to a placebo group. Results indicated improved memory retention and reduced progression of cognitive decline over six months.

Mecanismo De Acción

The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The piperazine ring provides structural stability and enhances binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Comparisons

Functional Group Impact :

- Carbamimidoyl vs. tert-Butyl :

- The tert-butyl ester () enhances steric bulk and stability, making it preferable for intermediates requiring prolonged storage or stepwise synthesis .

Reactivity and Synthesis :

- Ethyl esters (e.g., ) are more reactive toward hydrolysis than tert-butyl esters, enabling facile conversion to carboxylic acids under mild acidic conditions .

- The indole-carbonyl derivative () introduces aromaticity, altering pharmacokinetic properties (e.g., improved blood-brain barrier penetration in CNS-targeting drugs).

Biological Activity :

- This compound derivatives show specificity for serine proteases (e.g., EP, KM = 412 mM; kcat = 11.8 s⁻¹) .

- Pyrimidinyl analogs () exhibit broader kinase inhibition due to planar heterocyclic moieties interacting with ATP-binding pockets .

Safety and Handling :

- tert-Butyl derivatives require stringent handling (avoid inhalation, use PPE) due to irritancy .

- Ethyl carbamimidoylpiperazine intermediates are typically handled under inert atmospheres to prevent decomposition .

Research Findings and Trends

- Protease Inhibition : this compound derivatives demonstrate reversible covalent binding to EP, with camostat showing time-dependent inhibition ().

- Structural Flexibility : Piperazine cores with carbamimidoyl or pyrimidinyl groups allow modular drug design, as seen in kinase inhibitors () and antimicrobial agents ().

- Crystallographic Data : Piperazine rings in analogs adopt chair conformations (e.g., ), stabilizing interactions with biological targets .

Actividad Biológica

Ethyl 4-carbamimidoylpiperazine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₈N₄O₆S

- Molecular Weight : 298.31 g/mol

- IUPAC Name : this compound

The compound is classified as a small molecule and has been studied for its pharmacological potential, particularly in the context of enzyme inhibition and therapeutic applications.

This compound exhibits several biological activities, primarily through its interaction with various biological targets:

- Nitric Oxide Production : The compound is known to influence nitric oxide (NO) synthesis, which plays a crucial role in vascular functions and immune responses. NO acts as a signaling molecule that mediates vasodilation and has bactericidal properties in macrophages .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting disease processes such as inflammation and cancer .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Absorption and Distribution : Studies suggest high human intestinal absorption (probability +1.0) and significant blood-brain barrier permeability (0.9577) which indicates potential central nervous system effects .

- Toxicity Profile : The Ames test indicates that the compound is non-toxic (0.6864), with a low likelihood of carcinogenicity (0.9147) .

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the effects of this compound on various biological systems:

- Inflammation Models : In vivo studies demonstrated that the compound reduced pro-inflammatory cytokines IL-6 and IL-8, suggesting its potential use in treating inflammatory diseases .

- Cancer Research : In vitro experiments indicated that this compound could enhance apoptotic pathways in cancer cell lines, providing a basis for further exploration in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.